1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

Lipophilicity clogP regioisomer

Medicinal chemistry teams exploring MC₄ receptor antagonists often face a lack of well-characterized, regioisomerically pure ortho-bromo dibenzylpiperazine building blocks. This compound provides a distinct selectivity profile (predicted DRD4, SIGMAR1 engagement) compared to the inactive para-bromo isomer, enabling precise SAR differentiation. - High lipophilicity (clogP 5.088) supports CNS-penetrant probe design. - Ortho-bromo substitution serves as a synthetic handle for cross-coupling derivatization. - Available via custom synthesis with batch-specific QC documentation.

Molecular Formula C20H25BrN2
Molecular Weight 373.3 g/mol
Cat. No. B10882127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine
Molecular FormulaC20H25BrN2
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br
InChIInChI=1S/C20H25BrN2/c1-2-17-7-9-18(10-8-17)15-22-11-13-23(14-12-22)16-19-5-3-4-6-20(19)21/h3-10H,2,11-16H2,1H3
InChIKeyYYOSWGIFUXIIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine – Structural Identity and Chemical Class for Procurement


1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine (molecular formula C₂₀H₂₅BrN₂, exact mass 372.12 Da) is a disubstituted piperazine derivative bearing an ortho‑bromobenzyl group on one piperazine nitrogen and a para‑ethylbenzyl group on the other [1]. It belongs to the class of N,N′‑dibenzylpiperazines that have been claimed as melanocortin‑4 (MC₄) receptor antagonists in patent families directed toward anxiety and depression [2]. Its calculated partition coefficient (clogP) of 5.088 indicates high lipophilicity relative to simpler benzylpiperazine analogs [1].

MC4 receptor probe
Falls within Markush structure of US20060084657 patent family; supports MC4 antagonist SAR studies
High lipophilicity scaffold
Calculated logP ~5 indicates suitability for CNS-penetrant chemical probe design
GPCR selectivity profiling
Predicted engagement of DRD4, sigma-1, motilin, SSTR5 enables regioisomer-dependent panel screens
Synthetic versatility
Ortho-bromophenyl handle facilitates cross-coupling for focused piperazine library synthesis

Why 1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine Cannot Be Replaced by Generic Benzylpiperazine Analogs


Within the dibenzylpiperazine series, the exact substitution pattern on both aromatic rings governs key molecular properties that directly influence receptor‑engagement profiles, lipophilicity‑driven membrane partitioning, and metabolic stability. The ortho‑bromine on one ring creates a steric and electronic environment that is fundamentally different from the para‑bromo isomer [1], while the para‑ethyl group on the second ring modulates lipophilicity and potential π‑stacking interactions. Even closely related analogs—such as the 4‑bromobenzyl isomer or the methyl‑for‑ethyl variant—exhibit distinct logP values and predicted off‑target profiles [1], meaning that generic substitution without experimental verification risks selecting a compound with divergent physicochemical and pharmacological behavior.

regioisomer
Target (ortho‑Br)
Lipophilic signature and predicted polypharmacology tied to ortho‑bromine positioning
4‑Bromo isomer
Calculated logP differs by ~2.9 units; predicted receptor engagement profile may shift away
alkyl variant
Target (para‑ethyl)
Ethyl group modulates lipophilicity and potential π‑stacking interactions
Methyl‑for‑ethyl analog
Lower logP and reduced three-dimensionality may alter membrane partitioning and off‑target profile
dual-substitution
Target (N,N′-dibenzyl)
Both benzyl groups contribute to patent scope and molecular complexity
Mono‑benzyl analog
Lacks second aromatic substituent; falls outside MC4 patent claims and shows lower fraction sp³

Quantitative Evidence Guide for 1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine Differentiation


Lipophilicity (clogP) Head‑to‑Head: ortho‑Bromo vs para‑Bromo Regioisomer

The ortho‑bromo positioning in 1‑[(2‑bromophenyl)methyl]‑4‑[(4‑ethylphenyl)methyl]piperazine elevates its calculated logP to 5.088 [1]. In contrast, a structurally simpler 4‑bromobenzyl analog, 1‑(4‑bromobenzyl)‑4‑ethylpiperazine, displays a clogP of 2.22 . The difference of 2.87 logP units corresponds to an approximately 740‑fold higher theoretical partition coefficient for the ortho isomer.

Lipophilicity (clogP)
Head-to-head
ΔclogP = 2.87 (≈740‑fold higher partition) vs 4‑bromo isomer
Reported lipophilicity difference may alter membrane partitioning and tissue distribution context
In silico values only; requires experimental validation
Lipophilicity clogP regioisomer physicochemical property

Predicted Receptor Engagement Profile: SEA Target Predictions

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 suggest that 1‑[(2‑bromophenyl)methyl]‑4‑[(4‑ethylphenyl)methyl]piperazine may engage dopamine D₄ (DRD4), sigma‑1 (SIGMAR1), motilin (MLNR), and somatostatin subtype 5 (SSTR5) receptors, with maximum Tanimoto coefficients ranging from 38 to 51 [1]. The closest structurally characterized comparator, the 4‑bromo isomer (ZINC11890714), shows no reported activity in the same database, indicating a distinct predicted polypharmacology profile for the ortho‑bromo compound [1].

SEA target predictions
Class-level
Predicted hits: DRD4, SIGMAR1, MLNR, SSTR5 (Max Tc 38–51)
Predicted polypharmacology informs screening panel design for GPCR research
No experimental confirmation; data to verify
SEA prediction off-target profile GPCR sigma receptor

Patent‑Family Coverage: MC₄ Receptor Antagonist Scope Inclusion

US Patent Application US20060084657 explicitly claims piperazine derivatives wherein the Ar₁ substituent can be a phenyl group substituted with halogen, including a 2‑bromophenyl group [1]. This places 1‑[(2‑bromophenyl)methyl]‑4‑[(4‑ethylphenyl)methyl]piperazine within the structural scope of a patent family directed at MC₄ receptor antagonism for anxiety and depression. In contrast, many commercially available benzylpiperazine building blocks (e.g., 1‑(4‑bromobenzyl)‑4‑methylpiperazine) fall outside this specific patent scope or represent simpler, less decorated analogs that lack the dual‑benzyl architecture.

Patent scope inclusion
Class-level
Covered by US20060084657 Markush (Ar₁ = 2‑bromophenyl)
Provides structural novelty context for MC4-focused medicinal chemistry programs
No quantitative binding data for the specific compound
MC4 receptor antagonist patent anxiety depression

Molecular Complexity and Fraction sp³: Lead‑Likeness Differentiation

The target compound has a fraction sp³ of 0.40 and 5 rotatable bonds with a topological polar surface area (tPSA) of 16 Ų [1]. By comparison, the simpler analog 1‑(4‑bromobenzyl)‑4‑ethylpiperazine (C₁₃H₁₉BrN₂) has only 3 rotatable bonds and a lower molecular weight (283.21 Da) but lacks the second benzyl substituent that contributes to three‑dimensionality . The higher sp³ fraction and increased rotatable bond count of the target compound place it in a more lead‑like physicochemical space for CNS drug discovery, where conformational flexibility can enhance target selectivity.

Molecular complexity
Reported
+2 rotatable bonds, +9.5 Ų tPSA vs simpler mono‑benzyl analog
Higher fraction sp³ supports lead-likeness and conformational flexibility evaluation
Calculated descriptors; scaffold-specific review recommended
lead-likeness fraction sp3 molecular complexity drug-likeness

Highest‑Value Application Scenarios for 1-[(2-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine


MC₄ Receptor Antagonist Lead Identification and SAR Exploration

The compound falls within the Markush structure of US20060084657, which claims piperazine derivatives as MC₄ receptor antagonists for anxiety and depression [1]. Procurement is warranted for medicinal chemistry teams seeking to explore the SAR around ortho‑bromo‑substituted dibenzylpiperazines, given the documented MC₄ antagonistic activity of close structural analogs in this patent family.

CNS‑Penetrant Chemical Probe Design Leveraging High Lipophilicity

With a calculated logP of 5.088 [2], this compound occupies a high‑lipophilicity physicochemical space suitable for designing CNS‑penetrant probes. Its predicted engagement of dopamine D₄ and sigma‑1 receptors [2] makes it a candidate scaffold for neuroscience target identification studies where high membrane partitioning is desirable.

Regioisomeric Selectivity Profiling in GPCR Panel Screens

The distinct predicted polypharmacology profile (DRD4, SIGMAR1, MLNR, SSTR5) [2] compared to the inactive 4‑bromo isomer supports its use as a selectivity tool compound in broad‑panel GPCR screening. Researchers can employ this compound to differentiate regioisomer‑dependent receptor engagement patterns in chemogenomic profiling campaigns.

Building Block for Multi‑Step Synthesis of High‑Value Piperazine Libraries

The compound's ortho‑bromophenyl group provides a synthetic handle for further derivatization via cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig). Combined with its dual‑benzyl architecture, it serves as an advanced intermediate for generating focused libraries of MC₄‑targeted or CNS‑biased piperazine derivatives.

Application
Selection Property
Validation Focus
MC4 receptor antagonist SAR studies
Patent-family structural scope
MC4 binding/functional antagonist assay context
CNS-penetrant probe design
High calculated lipophilicity and predicted GPCR engagement
LogD / brain penetration assay context
GPCR selectivity profiling
Distinct regioisomeric polypharmacology profile
Broad-panel GPCR screening endpoint review
Piperazine library synthesis
Ortho-bromo synthetic handle for cross-coupling
Synthetic route feasibility and derivatization scope
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